molecular formula C9H22Cl2N2 B1461094 2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride CAS No. 1803586-79-9

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride

Cat. No. B1461094
CAS RN: 1803586-79-9
M. Wt: 229.19 g/mol
InChI Key: TVVXNDIQCWDQHT-UHFFFAOYSA-N
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Description

“2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 34971-74-9 . It has a molecular weight of 156.27 . The IUPAC name for this compound is 2-(3-isopropylpyrrolidin-1-yl)ethan-1-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2/c1-8(2)9-3-5-11(7-9)6-4-10/h8-9H,3-7,10H2,1-2H3 . This indicates that the compound contains 9 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 4 degrees Celsius . It is a liquid at room temperature .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry. It’s a versatile scaffold for creating novel biologically active compounds due to its sp3 hybridization, which allows for efficient exploration of pharmacophore space . The non-planarity of the ring, known as “pseudorotation,” contributes to the three-dimensional coverage of molecules, enhancing interactions with biological targets . This compound could be pivotal in synthesizing new drug candidates with selective activity against specific diseases.

Enzyme Inhibition

Pyrrolidine derivatives are known to inhibit a wide range of enzymes, which could include phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . The compound may serve as a key intermediate in synthesizing inhibitors that regulate these enzymes, potentially leading to treatments for conditions like hypertension, cancer, and autoimmune diseases.

Antioxidative Therapies

Compounds with a pyrrolidine structure have demonstrated antioxidative properties . As oxidative stress is a contributing factor to many chronic diseases, including neurodegenerative disorders and cancer, this compound could be used to develop antioxidative therapies that mitigate the damage caused by free radicals.

Antibacterial Agents

The antibacterial properties of pyrrolidine derivatives have been documented . Research into this compound could lead to the development of new antibacterial agents, particularly important in an era where antibiotic resistance is a growing concern.

Fibrosis Treatment

Pyrrolidine derivatives have shown promise in treating fibrosis by inhibiting collagen synthesis in various models of liver fibrosis . This compound could be instrumental in creating anti-fibrotic drugs that prevent or reverse the excessive accumulation of collagen that characterizes fibrotic diseases.

Cancer Research

The structural features of pyrrolidine derivatives, such as stereochemistry and spatial orientation of substituents, can significantly influence their biological activity . This compound could be used to synthesize new molecules with the potential to bind selectively to cancer cell receptors, disrupting their growth and proliferation.

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(1-propan-2-ylpyrrolidin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)11-6-4-9(7-11)3-5-10;;/h8-9H,3-7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVXNDIQCWDQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride
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2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride
Reactant of Route 3
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2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride
Reactant of Route 4
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride
Reactant of Route 5
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride
Reactant of Route 6
2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride

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